molecular formula C16H18ClNO2S B10969314 1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide

1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide

Cat. No.: B10969314
M. Wt: 323.8 g/mol
InChI Key: VVLAZCCENHVJDH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide is a chemical compound with a complex structure that includes a chlorophenyl group and an ethyl-methylphenyl group connected by a methanesulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethyl-6-methylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The methanesulfonamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and ethyl-methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-3-14-6-4-5-12(2)16(14)18-21(19,20)11-13-7-9-15(17)10-8-13/h4-10,18H,3,11H2,1-2H3

InChI Key

VVLAZCCENHVJDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)CC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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